molecular formula C34H57N3O6 B15129322 Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate

Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate

Cat. No.: B15129322
M. Wt: 603.8 g/mol
InChI Key: SWRBMPPYXXBIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Z,Ipr)-OH DCHA, also known as Nα-tert-Butoxycarbonyl-Nε-(benzyloxycarbonyl)-L-lysine dicyclohexylamine salt, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Z,Ipr)-OH DCHA typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The ε-amino group is then protected with a benzyloxycarbonyl (Z) group. The final product is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.

Industrial Production Methods

In industrial settings, the production of Boc-Lys(Z,Ipr)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Z,Ipr)-OH DCHA undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DCC.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Z removal.

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products Formed

    Deprotected Lysine: Free lysine after removal of protective groups.

    Peptides: Formed by coupling Boc-Lys(Z,Ipr)-OH DCHA with other amino acids.

Scientific Research Applications

Boc-Lys(Z,Ipr)-OH DCHA is extensively used in scientific research, particularly in:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Bioconjugation: For attaching peptides to other biomolecules or surfaces.

    Biological Studies: Investigating the role of lysine residues in proteins and enzymes.

Mechanism of Action

The primary mechanism of action of Boc-Lys(Z,Ipr)-OH DCHA involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-Lys(Z)-OH: Lacks the isopropyl group, making it less hydrophobic.

    Boc-Lys(Boc)-OH: Has two Boc protective groups instead of Boc and Z.

    Boc-Lys(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

Boc-Lys(Z,Ipr)-OH DCHA is unique due to its combination of Boc and Z protective groups, which offer distinct advantages in peptide synthesis. The isopropyl group adds hydrophobicity, enhancing the compound’s solubility in organic solvents. The dicyclohexylamine salt form further improves its stability and handling properties.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRBMPPYXXBIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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